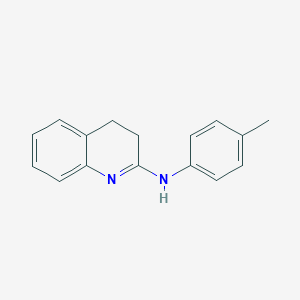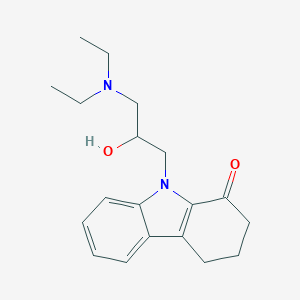![molecular formula C20H21N3O4S B421634 ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B421634.png)
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethyl ester and other substituents. Common reagents used in these reactions include ethyl chloroformate, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thieno ring.
Uniqueness
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
属性
分子式 |
C20H21N3O4S |
|---|---|
分子量 |
399.5g/mol |
IUPAC 名称 |
ethyl 2,5-dimethyl-3-[2-(4-methylanilino)-2-oxoethyl]-4-oxothieno[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-5-27-20(26)18-17-16(12(3)28-18)19(25)23(13(4)21-17)10-15(24)22-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,22,24) |
InChI 键 |
ZRILRJGCVHTPDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC(=O)NC3=CC=C(C=C3)C |
规范 SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC(=O)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B421553.png)
![3-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-1,3,5-pentanetricarbonitrile](/img/structure/B421554.png)

![5-{2,4-dichloro-5-nitrophenyl}-2-phenyl-4-[(2,3,4-trifluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421560.png)
![Ethyl 5-[(2-adamantylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421561.png)
![ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421562.png)
![(4Z)-5-(2,4-dichloro-5-nitrophenyl)-4-[1-(dimethylamino)ethylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421563.png)
![5-{2,4-dichloro-5-nitrophenyl}-4-[1-(4-fluoroanilino)ethylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421564.png)
![2,4-bis(benzylsulfanyl)-5-methyl-7-phenyl-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B421565.png)
![2-(4-benzhydryl-1-piperazinyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B421569.png)

![7-chloro-8-nitro-2-phenyl-5-(2,3,4-trifluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B421572.png)
![ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B421573.png)
![ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE](/img/structure/B421574.png)
